molecular formula C17H24F3N3O3 B12054607 Serine Hydrolase Inhibitor-6

Serine Hydrolase Inhibitor-6

Cat. No.: B12054607
M. Wt: 375.4 g/mol
InChI Key: XDOBWZXGKJLKIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Serine Hydrolase Inhibitor-6 typically involves the use of mechanism-based electrophiles, such as carbamates, ureas, activated ketones, lactones, and lactams . These electrophiles covalently react with the serine nucleophile in the active site of the enzyme. The synthetic routes often include:

    Mining Natural Products: Utilizing proteins, polysaccharides, and small molecules from natural sources.

    Converting Endogenous Substrates into Inhibitors: Modifying natural substrates to create inhibitors.

    Screening Large Compound Libraries: Identifying potential inhibitors from extensive libraries of compounds.

    Optimizing Lead Scaffolds: Refining initial compounds to enhance their inhibitory activity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

Serine Hydrolase Inhibitor-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

Serine Hydrolase Inhibitor-6 exerts its effects by covalently binding to the active site of serine hydrolases. This binding involves a base-activated serine nucleophile that cleaves amide or ester bonds in substrates via a covalent acyl-enzyme intermediate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Serine Hydrolase Inhibitor-6 include:

    Carbamates: Known for their use as pesticides and in pharmaceuticals.

    Ureas: Utilized in various industrial applications and as pharmaceutical agents.

    Activated Ketones: Employed in organic synthesis and as intermediates in chemical reactions.

    Lactones and Lactams: Used in the synthesis of antibiotics and other pharmaceuticals.

Uniqueness

This compound is unique due to its specific reactivity with the serine nucleophile in the active site of serine hydrolases. This specificity allows for targeted inhibition of these enzymes, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C17H24F3N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

tert-butyl N-methyl-N-[2-[methyl-[[4-(trifluoromethyl)phenyl]carbamoyl]amino]ethyl]carbamate

InChI

InChI=1S/C17H24F3N3O3/c1-16(2,3)26-15(25)23(5)11-10-22(4)14(24)21-13-8-6-12(7-9-13)17(18,19)20/h6-9H,10-11H2,1-5H3,(H,21,24)

InChI Key

XDOBWZXGKJLKIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)C(=O)NC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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